molecular formula C11H6ClF3N2 B12071535 4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine

4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine

Cat. No.: B12071535
M. Wt: 258.62 g/mol
InChI Key: RLVYMOCANRKKNX-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or ligand in studies involving biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C11H6ClF3N2

Molecular Weight

258.62 g/mol

IUPAC Name

4-chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine

InChI

InChI=1S/C11H6ClF3N2/c1-5-9(15)10(12)17-11(16-5)6-2-7(13)4-8(14)3-6/h2-4H,1H3

InChI Key

RLVYMOCANRKKNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC(=CC(=C2)F)F)Cl)F

Origin of Product

United States

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